molecular formula C28H23IO5S B150557 Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate CAS No. 137308-86-2

Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate

Cat. No.: B150557
CAS No.: 137308-86-2
M. Wt: 598.4 g/mol
InChI Key: ZMCBPOWGXHULPT-UHFFFAOYSA-M
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Description

Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate is a chemical compound known for its role as a photoacid generator. It is used in various photochemical applications due to its ability to generate acid upon exposure to light. This compound has a molecular formula of C28H23IO5S and a molecular weight of 598.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate typically involves the reaction of iodobenzene with 9,10-dimethoxyanthracene-2-sulfonic acid in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of high-purity reagents and stringent reaction conditions are essential to achieve the desired product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. Photolysis typically results in the generation of acid, while substitution reactions yield various substituted products .

Scientific Research Applications

Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate involves the generation of acid upon exposure to light. The generated acid can then catalyze various chemical reactions, such as the cross-linking of polymers. The molecular targets and pathways involved include the activation of the iodonium group and subsequent acid generation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate is unique due to its specific photochemical properties and its ability to generate acid efficiently upon exposure to light. This makes it particularly valuable in applications requiring precise control over acid generation, such as photolithography and the synthesis of photosensitive materials .

Properties

IUPAC Name

9,10-dimethoxyanthracene-2-sulfonate;diphenyliodanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5S.C12H10I/c1-20-15-11-5-3-4-6-12(11)16(21-2)14-9-10(22(17,18)19)7-8-13(14)15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-9H,1-2H3,(H,17,18,19);1-10H/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCBPOWGXHULPT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)[O-].C1=CC=C(C=C1)[I+]C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23IO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584187
Record name Diphenyliodanium 9,10-dimethoxyanthracene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137308-86-2
Record name Diphenyliodanium 9,10-dimethoxyanthracene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

36 g of diphenyl iodonium perchlorate were dissolved in 500 g of water. To the resulting aqueous solution, gradually and dropwise added were an aqueous solution of 34 g of sodium 9,10-dimethoxyanthracene-2-sulfonate dissolved in 500 g of water. Next, this mixture was stirred for 2 hours and the product was precipitated. This product was taken out by filtration and washed with 200 g of water. Next, this was dried at 40° C. under reduced pressure to obtain 51 g of diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate (PAG 3-22).
Quantity
36 g
Type
reactant
Reaction Step One
Name
Quantity
500 g
Type
solvent
Reaction Step One
Name
sodium 9,10-dimethoxyanthracene-2-sulfonate
Quantity
34 g
Type
reactant
Reaction Step Two
Name
Quantity
500 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate
Reactant of Route 2
Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate
Reactant of Route 3
Reactant of Route 3
Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate
Reactant of Route 4
Reactant of Route 4
Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate
Reactant of Route 5
Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate
Reactant of Route 6
Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate

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